Sub-Micromolar Antiparasitic Potency vs. Fosmidomycin: A 2.8-Fold Improvement
Antimalarial agent 27 (11a) demonstrates a 2.8-fold more potent inhibition of P. falciparum asexual blood-stage growth (IC50 = 0.369 μM) compared to the parent compound fosmidomycin (IC50 = 1.021 μM) in the same assay system [1].
| Evidence Dimension | P. falciparum asexual blood-stage growth inhibition |
|---|---|
| Target Compound Data | IC50 = 0.369 μM |
| Comparator Or Baseline | Fosmidomycin (compound 1): IC50 = 1.021 μM |
| Quantified Difference | 2.8-fold more potent |
| Conditions | P. falciparum 3D7 strain, 72-hour incubation, SYBR Green I fluorescence assay |
Why This Matters
This quantitative potency advantage against the clinically relevant parasite strain provides a higher baseline efficacy for lead optimization and reduces the compound concentration required for downstream assays.
- [1] Wang X, et al. MEPicides: α,β-unsaturated Fosmidomycin N-Acyl Analogs as Efficient Inhibitors of Plasmodium falciparum 1-Deoxy-d-xylulose-5-phosphate reductoisomerase. ACS Infect Dis. 2023 Jul 14;9(7):1387-1395. doi: 10.1021/acsinfecdis.3c00132. (Table 1) View Source
